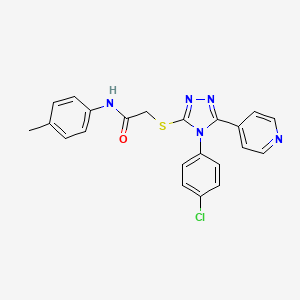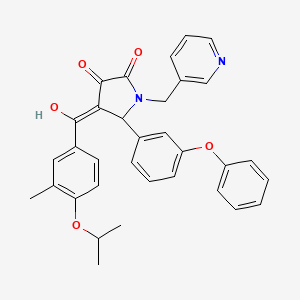![molecular formula C11H9N3O3 B12029189 (1E)-1-[(5-nitrofuran-2-yl)methylidene]-2-phenylhydrazine CAS No. 146827-84-1](/img/structure/B12029189.png)
(1E)-1-[(5-nitrofuran-2-yl)methylidene]-2-phenylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-NITRO-2-FURALDEHYDE PHENYLHYDRAZONE is a chemical compound with the molecular formula C11H9N3O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of furaldehyde and phenylhydrazone, characterized by the presence of a nitro group at the 5-position of the furaldehyde ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-NITRO-2-FURALDEHYDE PHENYLHYDRAZONE typically involves the reaction of 5-nitro-2-furaldehyde with phenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under acidic conditions to facilitate the formation of the hydrazone bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-NITRO-2-FURALDEHYDE PHENYLHYDRAZONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction of the nitro group can lead to the formation of 5-amino-2-furaldehyde phenylhydrazone .
Applications De Recherche Scientifique
5-NITRO-2-FURALDEHYDE PHENYLHYDRAZONE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of 5-NITRO-2-FURALDEHYDE PHENYLHYDRAZONE involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitro-2-furaldehyde: A precursor in the synthesis of 5-NITRO-2-FURALDEHYDE PHENYLHYDRAZONE.
5-Nitro-2-furaldehyde semicarbazone: Known for its bacteriostatic and bactericidal properties.
5-(2-Nitrophenyl)furfural: Used in the synthesis of various organic compounds .
Uniqueness
5-NITRO-2-FURALDEHYDE PHENYLHYDRAZONE is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of both the nitro group and the phenylhydrazone moiety allows it to participate in a variety of chemical reactions and exhibit significant biological activities .
Propriétés
Numéro CAS |
146827-84-1 |
|---|---|
Formule moléculaire |
C11H9N3O3 |
Poids moléculaire |
231.21 g/mol |
Nom IUPAC |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]aniline |
InChI |
InChI=1S/C11H9N3O3/c15-14(16)11-7-6-10(17-11)8-12-13-9-4-2-1-3-5-9/h1-8,13H/b12-8+ |
Clé InChI |
HUZCMQIIFYRKFJ-XYOKQWHBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-((5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid](/img/structure/B12029113.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12029132.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12029133.png)
![(5E)-5-[(3,4-dichlorophenyl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B12029140.png)

![5-(3-Isopropoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12029164.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B12029173.png)

![(2Z)-2-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12029185.png)
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B12029186.png)

![N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12029192.png)
![N-(1,3-Benzothiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12029194.png)
![11-[(5Z)-5-(5-bromo-1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B12029196.png)
